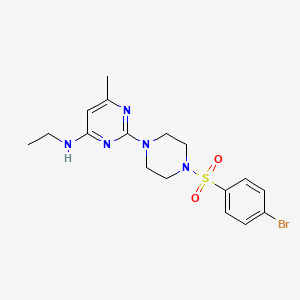

2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrN5O2S/c1-3-19-16-12-13(2)20-17(21-16)22-8-10-23(11-9-22)26(24,25)15-6-4-14(18)5-7-15/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONXFHXASOMMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine , with a molecular formula of and a molecular weight of 440.36 g/mol, has gained attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound is characterized by a piperazine ring, a bromophenyl sulfonyl group, and a pyrimidine amine moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit several biological activities, including:

- Antitumor Activity : The compound has shown promise in inhibiting tumor growth through various mechanisms, potentially involving modulation of signaling pathways associated with cancer cell proliferation.

- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways, which is significant in diseases like arthritis and other inflammatory conditions.

Biological Activity Data

Case Studies

- Antitumor Effects : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, a study reported that the compound significantly reduced viability in malignant pleural mesothelioma cells when combined with other therapeutic agents like trametinib, enhancing overall efficacy against tumors .

- Anti-inflammatory Activity : Another study highlighted its effectiveness in reducing inflammation markers in animal models of arthritis. The compound was administered to rats with induced arthritis, resulting in decreased swelling and pain, attributed to its ability to inhibit specific inflammatory pathways .

- Antimicrobial Properties : Preliminary tests showed that the compound exhibited antimicrobial activity against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further exploration in infectious disease treatment .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. Modifications in the piperazine or pyrimidine moieties have led to compounds with improved potency against specific targets, including kinases involved in cancer progression.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications. Notably, it has been studied for its potential effects in the following areas:

Anticancer Activity

Research indicates that compounds with similar structural frameworks have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of sulfonamide compounds have been linked to significant anticancer properties due to their ability to induce apoptosis in cancer cells . Studies have demonstrated that modifications in the piperazine and pyrimidine structures can enhance the anticancer efficacy of these compounds.

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Compounds containing this moiety have been explored for their effectiveness against bacterial infections, particularly in the development of new antibiotics . The presence of bromophenyl and piperazine enhances the bioactivity profile of the compound.

Central Nervous System Effects

Given the structural similarity to other neuroactive compounds, this molecule may exhibit pharmacological effects on the central nervous system (CNS). Compounds with piperazine rings are often investigated for their anxiolytic and antidepressant properties, suggesting potential applications in treating mood disorders .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into their therapeutic potential:

Synthesis Approaches

The synthesis of 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

- Formation of the piperazine ring through nucleophilic substitution.

- Introduction of the sulfonyl group via sulfonation reactions.

- Construction of the pyrimidine core through cyclization reactions.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonylation | NaOH, H₂O, 0–5°C | 85–90% | |

| Pyrimidine substitution | DMF, 80°C, 16 h | 60–71% |

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Key techniques include:

- NMR spectroscopy : Confirm substitution patterns (e.g., ethyl group at δ 1.2–1.4 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- X-ray crystallography : Resolve 3D conformation, hydrogen bonding (e.g., intramolecular N–H⋯N bonds), and dihedral angles between pyrimidine and aryl rings .

- Mass spectrometry : Verify molecular weight (e.g., ESI-MS [M+H]⁺ at ~487.1 m/z for related analogs) .

Advanced: How can synthetic yields be optimized given contradictory data on morpholine-based intermediates?

Answer:

Discrepancies in yields (e.g., 44–71% in morpholine-containing analogs ) arise from:

- Reagent stoichiometry : Excess formaldehyde or morpholine (1.2–1.5 eq) improves Mannich reactions .

- Solvent choice : Ethanol vs. acetonitrile affects reaction rates; polar aprotic solvents (DMF) enhance nucleophilic substitution .

- Catalysis : Lithium hydroxide accelerates pyrimidine ring closure in ethanol reflux .

Q. Mitigation Strategy :

- Screen reaction conditions using high-throughput methods.

- Monitor intermediates via TLC/HPLC to identify bottlenecks .

Advanced: What computational methods support the analysis of its biological target interactions?

Answer:

- Molecular docking : Simulate binding to targets like BCL-2 or carbonic anhydrase using PyMOL or AutoDock (e.g., sulfonyl groups form hydrogen bonds with active-site residues) .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to predict inhibition potency .

- QSAR models : Correlate substituent effects (e.g., 4-bromo vs. 4-methoxy) with antimicrobial activity .

Advanced: How do structural modifications (e.g., bromo vs. methoxy substituents) impact bioactivity?

Answer:

- Antimicrobial activity : Bromophenyl groups enhance lipophilicity and membrane penetration, improving Gram-positive bacterial inhibition (MIC: 2–8 µg/mL) vs. methoxy analogs (MIC: 16–32 µg/mL) .

- Enzyme inhibition : Sulfonylpiperazine moieties increase affinity for carbonic anhydrase (IC₅₀: 0.8 µM) compared to non-sulfonylated derivatives (IC₅₀: >10 µM) .

Q. Table 2: Bioactivity Comparison

| Substituent | Target | IC₅₀/MIC | Reference |

|---|---|---|---|

| 4-Bromophenyl | Carbonic anhydrase | 0.8 µM | |

| 4-Methoxyphenyl | S. aureus | 16 µg/mL |

Advanced: How are data contradictions in crystallographic and spectroscopic analyses resolved?

Answer:

Discrepancies (e.g., dihedral angles in X-ray vs. NMR-derived models) are addressed by:

- Multi-technique validation : Cross-check NMR coupling constants with X-ray torsion angles .

- Dynamic effects : Use VT-NMR to assess conformational flexibility in solution vs. solid state .

- DFT calculations : Compare experimental and computed spectra (e.g., Gaussian 16) to validate electronic structures .

Advanced: What strategies are employed to improve metabolic stability in preclinical studies?

Answer:

- Trifluoromethylation : Replace ethyl groups with CF₃ to reduce CYP450-mediated oxidation (e.g., t₁/₂ increased from 2.5 to 8.7 h) .

- Prodrug design : Introduce morpholine-linked esters for sustained release in vivo .

Basic: What in vitro assays are used for initial biological screening?

Answer:

- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .

- Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase or kinase inhibition .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to assess therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.